Antifungal SDH Inhibitor 8e Outperforms Commercial Fungicide Fluquinconazole
Derivative 8e, a 5,6-dihydrobenzo[h]quinazoline-based azole, demonstrates superior succinate dehydrogenase (SDH) inhibition compared to the commercial fungicide fluquinconazole. The target compound shows both a lower effective concentration (EC50) for antifungal activity and a lower inhibitory concentration (IC50) against its molecular target. [1]
| Evidence Dimension | Antifungal Activity and Target Inhibition |
|---|---|
| Target Compound Data | EC50 = 0.185 μg/mL; IC50 (SDH) = 0.218 μg/mL |
| Comparator Or Baseline | Fluquinconazole: EC50 = 0.478 μg/mL; IC50 (SDH) = 0.531 μg/mL |
| Quantified Difference | 8e's EC50 is 2.58x lower; IC50 is 2.44x lower. |
| Conditions | In vitro antifungal assay against Rhizoctonia solani and SDH inhibitory activity assay. |
Why This Matters
For agrochemical discovery, a 2.5-fold improvement in potency against a key target like SDH suggests a compound with significantly enhanced fungicidal efficacy and a potentially improved resistance profile.
- [1] Wang, D., Deng, Z., Zhou, Q. Q., Luo, Y., Chen, W., Xie, X. S., ... & Yan, Y. (2025). Novel 5,6‐dihydrobenzo[h]quinazoline derivatives as succinate dehydrogenase inhibitors: design, synthesis, antifungal activity and mechanism of action. Pest Management Science. View Source
